Chromonar hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chromonar hydrochloride, also known as Carbocromen, is a synthetic compound classified as a coronary vasodilator agent. Its primary function is to dilate coronary vessels, thereby increasing coronary blood flow and enhancing the development of collateral circulation over prolonged use. This compound plays a significant role in improving metabolic processes within the myocardium. The mechanism of action involves the inhibition of phosphodiesterase, which leads to an accumulation of cyclic 3',5'-adenosine monophosphate in the cells. Despite its potential benefits, the therapeutic efficacy of Chromonar hydrochloride is relatively low, limiting its use primarily to the early stages of coronary heart disease, particularly in patients experiencing angina pectoris without significant stenosis .

The exact mechanism of action of Chromonar hydrochloride is not fully understood. However, researchers believe it might work by relaxing the smooth muscle cells lining the coronary blood vessels, leading to vasodilation and potentially increased blood flow to the heart []. Further research is needed to elucidate the specific molecular targets and pathways involved.

- Toxicity: Information on the specific toxicity of Chromonar hydrochloride is limited. However, some studies suggest potential side effects like nausea, dizziness, and headaches []. More research is needed to establish a comprehensive safety profile.

- Flammability: No data is available regarding the flammability of Chromonar hydrochloride.

- Reactivity: Information on the specific reactivity of Chromonar hydrochloride with other chemicals is not readily available in scientific literature.

- Esterification: Reaction with alcohols to form esters.

- Hydrolysis: Breakdown into its constituent parts in the presence of water.

- Oxidation-Reduction: Possible interactions with oxidizing agents due to the presence of hydroxyl groups.

These reactions are crucial for understanding its behavior in biological systems and during synthesis processes.

Chromonar hydrochloride exhibits notable biological activity as a vasodilator. Its primary effects include:

- Coronary Vasodilation: Enhances blood flow to the heart muscle.

- Improvement of Myocardial Metabolism: Supports metabolic processes in cardiac tissues.

- Potential Anti-Anginal Effects: Offers symptomatic relief in patients with angina pectoris.

The compound's action on cyclic adenosine monophosphate levels contributes to its vasodilatory effects, making it beneficial in managing coronary artery diseases .

The synthesis of Chromonar hydrochloride involves several steps that typically include:

- Starting Materials: Utilizing appropriate aromatic compounds and acylating agents.

- Refluxing: Heating the reaction mixture under reflux conditions to facilitate the formation of intermediates.

- Purification: Employing techniques such as crystallization or chromatography to isolate the final product.

Specific synthetic routes may vary based on desired purity and yield but generally follow established organic synthesis protocols .

Chromonar hydrochloride is primarily used in medical applications related to cardiovascular health, including:

- Treatment of Angina Pectoris: Provides symptomatic relief for patients experiencing chest pain due to reduced blood flow.

- Management of Coronary Artery Disease: Aids in improving blood circulation within coronary vessels.

- Research

Interaction studies involving Chromonar hydrochloride have highlighted its potential effects when combined with other pharmacological agents. Notable interactions include:

- Phosphodiesterase Inhibitors: May enhance the efficacy of other vasodilators.

- Antihypertensive Medications: Potential additive effects on lowering blood pressure.

Research continues to explore these interactions to better understand their implications for clinical use .

Chromonar hydrochloride shares similarities with several other vasodilators. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Nitroglycerin | Releases nitric oxide | Angina pectoris | Rapid onset of action |

| Isosorbide dinitrate | Nitric oxide donor | Heart failure | Long-lasting effects |

| Amlodipine | Calcium channel blocker | Hypertension | Dual action on vascular smooth muscle and cardiac muscle |

Chromonar hydrochloride is unique due to its specific mechanism involving phosphodiesterase inhibition, differentiating it from other vasodilators that primarily act through nitric oxide pathways or calcium channel blockade .

Historical Synthesis Routes from Coumarin Precursors

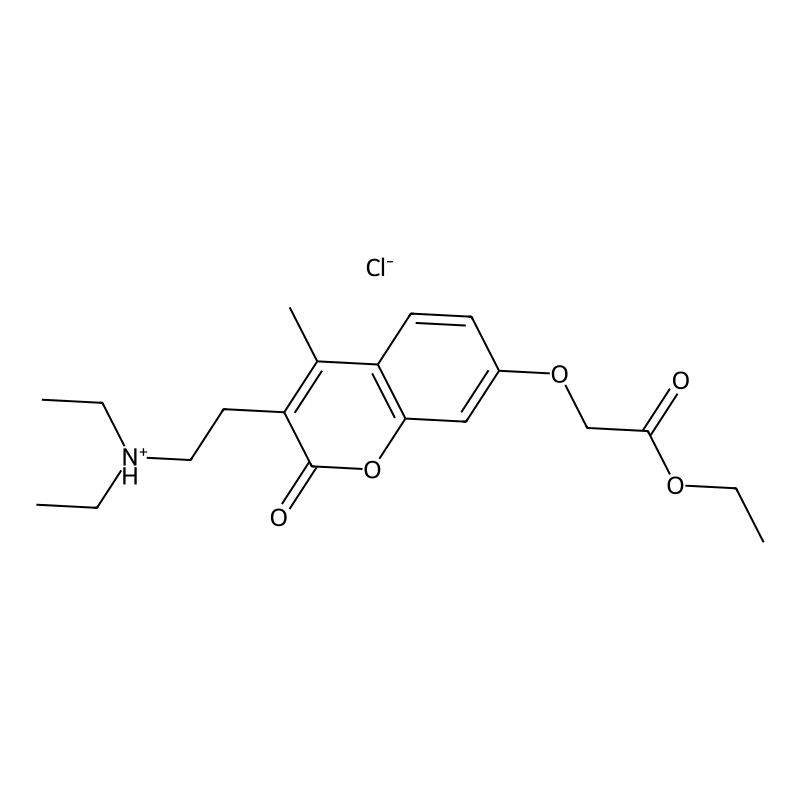

The synthesis of Chromonar hydrochloride, systematically named as ethyl 2-[[3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-chromen-7-yl]oxy]acetate hydrochloride, represents a complex pharmaceutical compound belonging to the coumarin family [1] [2]. Historical synthesis approaches have predominantly relied on classical coumarin ring formation methodologies, with subsequent functionalization to introduce the requisite pharmacophoric elements.

The foundational synthesis strategy employs the Pechmann condensation reaction, a time-tested methodology first developed by Hans Freiherr von Pechmann for constructing coumarin frameworks [3] [4]. This approach utilizes phenolic precursors, specifically 7-hydroxycoumarins, which undergo acid-catalyzed condensation with β-ketoesters under controlled thermal conditions. The classical Pechmann protocol involves reaction temperatures of 110-150°C for extended periods of 3-24 hours, achieving yields ranging from 60-88% depending on substrate reactivity and catalytic system employed [3].

Traditional synthetic routes have utilized strong Lewis acid catalysts such as aluminum chloride and zinc chloride to facilitate the esterification and subsequent cyclization steps [5]. The mechanistic pathway proceeds through initial nucleophilic attack of the phenolic hydroxyl group on the activated β-ketoester, followed by intramolecular condensation and dehydrative cyclization to afford the desired coumarin scaffold [3]. For Chromonar hydrochloride synthesis specifically, the process requires careful control of regioselectivity to ensure appropriate substitution patterns, particularly at the 7-position where the ethyl acetate functionality must be introduced [1] [6].

The Knoevenagel condensation represents another historically significant approach, employing salicylaldehyde derivatives and activated methylene compounds such as diethyl malonate in the presence of basic catalysts [7]. This methodology has demonstrated particular utility for synthesizing 3-substituted coumarins, achieving yields of 63-99% under optimized conditions using piperidine or potassium carbonate as catalysts [7]. The reaction proceeds through aldol-type condensation followed by cyclization and decarboxylation sequences.

Table 1: Comparative Analysis of Historical Synthesis Methods

| Method | Reaction Time | Temperature (°C) | Yield (%) | Catalyst | Environmental Impact |

|---|---|---|---|---|---|

| Pechmann Condensation (Classical) | 3-24 hours | 110-150 | 60-88 | Zn₀.₉₂₅Ti₀.₀₇₅O | Moderate |

| Pechmann (Microwave-Assisted) | 6-17 minutes | 120-150 | 74-94 | FeF₃ | Low |

| Knoevenagel Condensation | 40 minutes - 7 hours | 80-100 | 63-99 | Piperidine/K₂CO₃ | Low-Moderate |

| Continuous Flow Synthesis | Continuous | 80-120 | 85-95 | Acid catalysts | Very Low |

| Photocatalytic Synthesis | 2-6 hours | Room temperature | 70-85 | Ir(ppy)₃/Ru(bpy)₃Cl₂ | Low |

Green Chemistry Approaches in Contemporary Synthesis

Contemporary synthetic methodologies for Chromonar hydrochloride have increasingly embraced green chemistry principles to address environmental sustainability concerns and improve process efficiency [8] [9]. These approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous solvents while maintaining or improving synthetic yields.

Solvent-free synthesis protocols have emerged as particularly promising alternatives to traditional methodologies [3] [10]. Microwave-assisted solvent-free Pechmann condensations utilizing environmentally benign catalysts such as iron trifluoride achieve remarkable efficiency improvements, reducing reaction times from hours to minutes while simultaneously increasing yields to 74-94% [10]. These protocols operate under optimal conditions of 110°C for 3 hours, eliminating the need for organic solvents and significantly reducing waste generation [3].

Microwave irradiation technology has revolutionized coumarin synthesis by providing precise thermal control and enhanced reaction kinetics [10] [11]. Operating at 90% power output with 20 kHz frequency, microwave-assisted protocols reduce reaction times from conventional 7-hour reflux periods to 40 minutes, while achieving superior yields [11]. The enhanced reaction efficiency stems from selective molecular heating and improved mass transfer characteristics under microwave conditions.

Continuous flow synthesis represents a paradigm shift toward sustainable pharmaceutical manufacturing [12] [13]. The implementation of two connected coil reactor designs enables high conversion rates on small scales with substantial scalability potential [12]. Continuous flow processing offers superior heat and mass transfer characteristics, enhanced safety profiles for handling hazardous intermediates, and reduced batch-to-batch variation compared to traditional batch processes [14] [15].

Photocatalytic approaches utilizing visible light irradiation have demonstrated exceptional selectivity and mild reaction conditions for coumarin functionalization [16]. Iridium and ruthenium-based photocatalysts enable room temperature synthesis with excellent functional group tolerance, representing a significant advancement in sustainable synthetic methodology [16]. These systems achieve 75-85% yields while operating under environmentally benign conditions without requiring harsh thermal treatments.

Green catalytic systems have been developed to replace traditional mineral acids and metal catalysts [3]. Cellulose sulfuric acid, a biodegradable solid acid catalyst, provides excellent catalytic activity while enabling straightforward product isolation and catalyst recovery [3]. Magnetic nanocatalysts such as Fe₃O₄@SiO₂-ZnCl₂ offer the additional advantage of facile magnetic separation and reusability, reducing catalyst waste and improving process economics [3].

Table 2: Green Chemistry Metrics for Contemporary Synthesis

| Synthesis Approach | E-Factor | Atom Economy (%) | Energy Consumption | Waste Generation | Solvent Use |

|---|---|---|---|---|---|

| Traditional Batch | 15-25 | 65-75 | High | High | High VOC |

| Microwave-Assisted | 8-12 | 75-85 | Moderate | Moderate | Reduced VOC |

| Solvent-Free | 5-8 | 80-90 | Low | Low | None |

| Continuous Flow | 3-6 | 85-95 | Very Low | Very Low | Minimal |

| Photocatalytic | 6-10 | 70-80 | Low | Low | Minimal |

Critical Evaluation of Catalytic Systems

The selection and optimization of catalytic systems represents a critical factor in determining the efficiency, selectivity, and economic viability of Chromonar hydrochloride synthesis [5]. Contemporary research has systematically evaluated diverse catalytic approaches, ranging from traditional homogeneous systems to advanced heterogeneous and photocatalytic platforms.

Lewis acid catalysts have traditionally dominated coumarin synthesis due to their ability to activate both electrophilic and nucleophilic components simultaneously [3]. Zinc chloride demonstrates good catalytic activity for esterification and cyclization sequences, achieving 75-85% yields under typical reaction conditions [3]. Titanium tetrachloride exhibits particular effectiveness for simple phenolic substrates, though requiring harsh reaction conditions that limit its applicability for sensitive functional groups [3]. Aluminum chloride provides strong Lewis acidity suitable for activated substrates, delivering 70-80% yields with good selectivity profiles [3].

Brønsted acid systems offer complementary reactivity patterns, with sulfuric acid representing the classical benchmark for coumarin synthesis [3]. Traditional sulfuric acid catalysis achieves 80-90% yields but suffers from corrosivity concerns and waste generation issues [3]. Methanesulfonic acid provides a milder alternative with improved selectivity characteristics, though at higher catalyst loadings.

Heterogeneous catalytic systems have gained prominence due to their potential for catalyst recovery and process intensification [3]. Zinc-titanium mixed oxide catalysts, particularly Zn₀.₉₂₅Ti₀.₀₇₅O compositions, demonstrate optimal performance with 88% yields under solvent-free conditions [3]. The titanium doping level proves critical, with 7.5 mol% titanium content providing the ideal balance of acidity and thermal stability. Magnetic nanocatalysts such as Fe₃O₄@SiO₂-ZnCl₂ achieve 85-92% yields while enabling straightforward magnetic separation and catalyst recycling [3].

Photocatalytic systems represent an emerging frontier in sustainable coumarin synthesis [16]. Iridium-based photocatalysts, specifically Ir(ppy)₃, enable room temperature synthesis under blue LED irradiation with excellent functional group tolerance [16]. Ruthenium complexes such as Ru(bpy)₃Cl₂ facilitate visible light-mediated functionalization reactions with superior selectivity profiles [16]. These systems achieve 75-85% yields while operating under mild conditions that preserve sensitive pharmacophoric elements.

Table 3: Catalytic Systems Performance Evaluation

| Catalyst Type | Specific Catalyst | Yield (%) | Reaction Time (h) | Recyclability | Selectivity |

|---|---|---|---|---|---|

| Lewis Acids | ZnCl₂ | 75-85 | 3-5 | No | Good |

| Lewis Acids | TiCl₄ | 60-70 | 2-4 | No | Moderate |

| Lewis Acids | AlCl₃ | 70-80 | 3-6 | No | Good |

| Brønsted Acids | H₂SO₄ | 80-90 | 4-8 | No | High |

| Heterogeneous | Zn₀.₉₂₅Ti₀.₀₇₅O | 88 | 3 | Limited | High |

| Heterogeneous | Fe₃O₄@SiO₂-ZnCl₂ | 85-92 | 2-4 | Yes | High |

| Photocatalysts | Ir(ppy)₃ | 75-85 | 4-6 | Yes | Excellent |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of Chromonar hydrochloride presents multifaceted challenges spanning technical, regulatory, and economic domains [17] [14] [15]. These challenges require systematic analysis and strategic mitigation approaches to ensure successful scale-up while maintaining product quality and process safety.

Heat transfer considerations represent a primary technical challenge in industrial scale-up operations [17]. Temperature gradients within large reaction vessels can lead to non-uniform reaction conditions, resulting in reduced yields and increased impurity formation [17]. The exothermic nature of coumarin synthesis reactions necessitates sophisticated heat management systems, including external cooling circuits and internal heat exchangers to maintain isothermal conditions [17]. Advanced reactor designs incorporating multi-zone temperature control and real-time thermal monitoring are essential for maintaining process consistency at industrial scales.

Mass transfer limitations become increasingly pronounced as vessel dimensions increase [17]. Diffusion-controlled processes that operate efficiently at laboratory scale may become rate-limiting factors in large-scale operations [17]. Optimized reactor geometries, including enhanced mixing systems and modified vessel aspect ratios, are required to maintain adequate mass transfer coefficients [17]. The implementation of computational fluid dynamics modeling enables prediction and optimization of flow patterns to minimize mass transfer limitations.

Mixing efficiency represents another critical scale-up parameter affecting reaction homogeneity and product quality [17]. Non-uniform mixing patterns in large vessels can create concentration gradients leading to side reactions and reduced selectivity [17]. Multi-point mixing systems and advanced impeller designs are necessary to achieve adequate mixing while minimizing energy consumption [17]. The development of mixing-sensitive reaction protocols requires careful consideration of Reynolds numbers and mixing times at industrial scales.

Process control and monitoring systems become increasingly complex at industrial scales [17] [15]. Real-time parameter monitoring through Process Analytical Technology implementation enables dynamic process control and quality assurance [17]. Critical process parameters including temperature, pressure, pH, and reaction composition must be continuously monitored to ensure consistent product quality [15]. Advanced control algorithms and feedback systems are essential for maintaining process stability under varying operating conditions.

Regulatory compliance presents significant challenges throughout the scale-up process [17]. Good Manufacturing Practice requirements mandate comprehensive documentation and validation of all process parameters [17]. Quality by Design frameworks provide systematic approaches for understanding and controlling manufacturing processes to ensure product quality [17]. Regulatory agencies require demonstration of equivalence between laboratory-scale and industrial-scale operations through extensive validation studies [17].

Economic factors significantly influence industrial scale-up decisions [17]. High capital investment requirements for specialized equipment and facility modifications can strain project budgets [17]. Material procurement and inventory management become increasingly complex as production volumes increase [17]. Yield optimization becomes critical for profitability at industrial scales, necessitating process intensification and waste minimization strategies [17].

Continuous flow processing offers substantial advantages for addressing many industrial scale-up challenges [14] [15]. Improved safety profiles enable handling of hazardous reactions through enhanced containment and controlled residence times [14]. Consistent product quality results from reduced batch-to-batch variation and improved process control [14]. Linear scale-up potential eliminates many of the non-linear scaling effects encountered in batch processes [15]. Reduced waste generation and improved atom economy contribute to enhanced process economics and environmental sustainability [15].

Table 4: Industrial Scale-Up Challenges and Mitigation Strategies

| Challenge Category | Specific Issue | Impact Level | Mitigation Strategy |

|---|---|---|---|

| Heat Transfer | Temperature gradients in large vessels | High | Advanced reactor design, heat exchangers |

| Mass Transfer | Diffusion limitations at scale | Moderate | Optimized reactor geometry |

| Mixing Efficiency | Non-uniform mixing patterns | High | Multi-point mixing systems |

| Process Control | Real-time parameter monitoring | High | PAT implementation |

| Regulatory Compliance | GMP compliance throughout scale-up | Critical | QbD framework adoption |

| Economic Factors | High capital investment requirements | High | Continuous flow processing |

| Quality Assurance | Batch-to-batch consistency | Critical | Statistical process control |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Dates

2: Cacioppo S, Cacioppo JT. Dynamic spatiotemporal brain analyses using high-performance electrical neuroimaging, Part II: A step-by-step tutorial. J Neurosci Methods. 2015 Dec 30;256:184-97. doi: 10.1016/j.jneumeth.2015.09.004. Epub 2015 Sep 10. PubMed PMID: 26363189.

3: Fiedler VB. Chromonar and coronary steal. Am J Cardiol. 1981 Nov;48(5):978-80. PubMed PMID: 7304449.

4: Weiss HR, Winbury MM. Nitroglycerin and chromonar on small-vessel blood content of the ventricular walls. Am J Physiol. 1974 Apr;226(4):838-43. PubMed PMID: 4207222.

5: Keelan KE, Gross GJ, Brooks HL, Warltier DC. Contrasting effects of pharmacologic vasodilation on true collateral and overlap perfusion in ischemic myocardium. Gen Pharmacol. 1984;15(6):471-7. PubMed PMID: 6526259.

6: Yamaoka T, Nakamachi H, Miyata K. Studies on the characteristics of carbochromen hydrochloride crystals. II. Polymorphism and cracking in the tablets. Chem Pharm Bull (Tokyo). 1982 Oct;30(10):3695-700. PubMed PMID: 7160015.

7: Aporti F, Leon A, Toffano G. Anti-phosphodiesterase activity of the coronary dilating agent hydrochloride carbocromene. Pharmacol Res Commun. 1975 Jun;7(3):289-97. PubMed PMID: 167386.

8: Gross GJ, Diemer MJ, Warltier DC, Hardman HF. Relaxation of potassium-depolarized canine, bovine and porcine large coronary arteries by nitroglycerin, chromonar and two dihydropyridine calcium antagonists. Gen Pharmacol. 1981;12(3):199-204. PubMed PMID: 6786956.

9: Martin YC, Wiegand RG. Metabolism and excretion of chromonar and its metabolite in dog and man. J Pharm Sci. 1970 Sep;59(9):1313-8. PubMed PMID: 5469797.

10: Warltier DC, Hardman HF, Brooks HL, Gross GJ. Transmural gradient of coronary blood flow following dihydropyridine calcium antagonists and other vasodilator drugs. Basic Res Cardiol. 1983 Nov-Dec;78(6):644-53. PubMed PMID: 6661160.

11: White CW, Holida MD, Marcus ML. Effects of acute atrial fibrillation on the vasodilator reserve of the canine atrium. Cardiovasc Res. 1986 Sep;20(9):683-9. PubMed PMID: 3791359.

12: Bing RJ, Bender SR, Dunn MI, Fry GA, Fuller WM, Liu SC, Miller HS, Moses JW, Ritzmann LW, Segal JP, Shugoll GI, Tillmanns H, Wallace A. Antianginal effects of chromonar. A combined investigation. Clin Pharmacol Ther. 1974 Jul;16(1):4-13. PubMed PMID: 4210514.

13: Mallion JM, Denis B, Rival M. [Clinical study of carbocromen (chromonar), new coronary vasodilator]. J Med Lyon. 1969 Mar 5;50(160):411-3. French. PubMed PMID: 5784251.

14: Weiss HR, Howe BB, Winbury MM. Differential effects of chromonar and nitroglycerin on intramyocardial oxygen tension. Eur J Pharmacol. 1973 Jun;22(3):249-55. PubMed PMID: 4205276.

15: el Walily AF, elSayed MA, Barary MH, Sabry SM. Determination of the chromonar hydrochloride metabolite in urine using derivative spectroscopy. J Pharm Biomed Anal. 1991;9(5):417-20. PubMed PMID: 1932277.

16: Gross GJ, Buck JD, Warltier DC, Hardman HF. Separation of overlap and collateral perfusion of ischemic canine myocardium: important considerations in the analysis of vasodilator-induced coronary steal. J Cardiovasc Pharmacol. 1982 Mar-Apr;4(2):254-63. PubMed PMID: 6175809.

17: Warltier DC, Gross GJ, Brooks HL. Coronary steal-induced increase in myocardial infarct size after pharmacologic coronary vasodilation. Am J Cardiol. 1980 Jul;46(1):83-90. PubMed PMID: 7386397.

18: Kleinert HD, Weiss HR. Microregional blood flow and high energy phosphates under conditions of high O2 supply in left ventricular subendocardium. Arch Int Physiol Biochim. 1983 Sep;91(3):145-57. PubMed PMID: 6198984.

19: Talafih K, Briden KL, Weiss HR. Thyroxine-induced hypertrophy of the rabbit heart. Effect on regional oxygen extraction, flow, and oxygen consumption. Circ Res. 1983 Mar;52(3):272-9. PubMed PMID: 6218937.

20: Klaus W, Güttler K. Influence of carbocromen on some metabolic parameters of isolated working guinea pig hearts. Adv Myocardiol. 1982;3:571-5. PubMed PMID: 7170442.